molecular formula C21H28N2O B5063087 1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine

Cat. No.: B5063087
M. Wt: 324.5 g/mol
InChI Key: OKXNHIFQCPVMDS-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine is a compound belonging to the piperidine class Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-24-21-10-6-5-9-19(21)11-14-22-20-12-15-23(16-13-20)17-18-7-3-2-4-8-18/h2-10,20,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNHIFQCPVMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. It is known to act as a dopamine reuptake inhibitor, which means it prevents the reabsorption of dopamine into neurons, thereby increasing the levels of dopamine in the synaptic cleft. This action is mediated through its binding to the dopamine transporter .

Comparison with Similar Compounds

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]piperidin-4-amine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties.

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